3-(Azepan-1-ylmethyl)-5-bromo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-5-bromo-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWICOIPJMWULQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole
A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic disconnections. The most logical and commonly employed strategy involves the Mannich reaction, which is a powerful tool for the C-alkylation of electron-rich heterocycles like indole (B1671886).
The primary disconnection breaks the bond between the C3 position of the indole ring and the methylene (B1212753) group of the side chain. This approach points to three key starting components: 5-bromo-1H-indole, formaldehyde (B43269) (or a suitable equivalent), and azepane. This pathway is attractive due to the commercial availability or straightforward synthesis of these precursors.
An alternative disconnection involves breaking the C-N bond of the azepane ring. This would lead to a precursor such as 5-bromo-3-(halomethyl)-1H-indole, which could then be reacted with azepane in a nucleophilic substitution reaction. However, the synthesis and stability of 3-(halomethyl)indoles can be challenging, often making the Mannich approach more favorable.
Therefore, the most strategically sound retrosynthesis is centered on the convergence of 5-bromo-1H-indole and an electrophilic species generated from azepane and formaldehyde.
Direct Synthesis Approaches
The direct synthesis of this compound typically proceeds via the aminomethylation of a 5-bromoindole (B119039) precursor.
Alkylation Reactions of Indole Derivatives
The indole nucleus is highly nucleophilic, particularly at the C3 position, making it susceptible to electrophilic attack. The Mannich reaction is a classic example of an alkylation reaction that leverages this reactivity. youtube.comnih.gov This one-pot, three-component reaction involves the condensation of a compound with an active hydrogen atom (the indole), an aldehyde (typically formaldehyde), and a primary or secondary amine (such as azepane). nih.govyoutube.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic C3 position of the indole ring. youtube.com This method provides a direct and efficient route to 3-aminomethylated indoles.
Introduction of the Azepane Moiety
The azepane moiety is most commonly introduced using the Mannich reaction. nih.gov In this context, 5-bromo-1H-indole serves as the nucleophile. The reaction is initiated by the formation of an azepane-derived iminium ion (the Eschenmoser salt precursor) from the reaction between azepane and formaldehyde under acidic conditions. youtube.comyoutube.com
The reaction is typically carried out in a protic solvent such as acetic acid or ethanol. The 5-bromo-1H-indole attacks the electrophilic carbon of the iminium ion, leading to the formation of the desired this compound product after loss of a proton. The use of pre-formed iminium salts can also be an effective strategy.
Bromination Strategies for the Indole Ring
The introduction of the bromine atom onto the indole ring requires careful strategic consideration. There are two primary approaches: bromination of the pre-formed indole nucleus or starting the synthesis from an already brominated precursor.
Direct bromination of an unsubstituted indole often leads to reaction at the more nucleophilic C3 position. clockss.org If the C3 position is already substituted, as in 3-alkylindoles, electrophilic bromination with reagents like N-bromosuccinimide (NBS) can lead to bromination at the C2 or C6 positions, depending on the reaction conditions and substituents present. clockss.org
Given the potential for multiple side products and lack of regioselectivity, the most effective and common strategy is to begin the synthesis with a precursor that is already brominated at the desired C5 position. iajps.com Using 5-bromo-1H-indole as the starting material ensures that the bromine is correctly placed and avoids harsh bromination steps on the more complex final molecule, which could lead to degradation or unwanted side reactions. google.com
Synthesis of Key Precursors and Intermediates
Preparation of Substituted Bromoindoles
5-Bromo-1H-indole is the most critical precursor for the synthesis of this compound. Several methods for its preparation have been reported in the literature. google.comchemicalbook.com
One common approach is the Fischer indole synthesis , which involves the cyclization of 4-bromophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. iajps.com Another powerful method is the Batcho-Leimgruber indole synthesis , which can produce various substituted indoles, including 4-, 5-, 6-, and 7-bromoindoles, from appropriate precursors like substituted nitrotoluenes. acs.orgresearchgate.net
Direct bromination of indole can be achieved with higher regioselectivity by first protecting the indole nitrogen. For instance, indole can be converted to an intermediate like N-acetylindole, which is then brominated. The directing effects of the acetyl group favor the formation of the 5-bromo isomer. Subsequent deprotection via hydrolysis then yields 5-bromo-1H-indole. google.comgoogle.com A multi-step synthesis starting from indole involves its conversion to 2-sodium sulfonate-indole, followed by acetylation, bromination, and finally hydrolysis and reflux to yield 5-bromoindole. google.com
Below is a table summarizing various synthetic routes to 5-bromo-1H-indole.
| Synthetic Method | Starting Material(s) | Key Reagents/Conditions | General Notes | Reference(s) |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid), Heat | A classic and versatile method for indole synthesis. | iajps.com |
| Batcho-Leimgruber Synthesis | 4-Bromo-2-nitrotoluene, Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Pyrrolidine, Raney Nickel or other reducing agents | Efficient route for regiochemically pure bromoindoles. | acs.org |
| From Indole (via sulfonation) | Indole | 1. Sodium bisulfite; 2. Acetic anhydride (B1165640); 3. Bromine; 4. NaOH (reflux) | A multi-step process involving protection and activation to control regioselectivity. | google.com |
| From Indole (via N-acetylation) | Indole | 1. Acetic anhydride; 2. Brominating agent (e.g., Br₂); 3. Acidic or basic hydrolysis | Protection of the nitrogen atom directs bromination to the C5 position. | google.com |
| From 4-Bromoaniline | 4-Bromoaniline | Japp-Klingemann reaction followed by Fischer indole cyclization | A multi-step synthesis used to build the indole ring system from an aniline (B41778) precursor. | iajps.com |
Synthesis of Azepane Ring Systems
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a less common structural motif in medicinal chemistry compared to its five- and six-membered counterparts, making its synthesis a topic of significant interest. nih.gov Various synthetic approaches have been developed to construct this ring system.
Ring-Expansion Reactions: A prevalent strategy for synthesizing azepanes involves the expansion of smaller, more readily available cyclic precursors like piperidines or pyrrolidines. researchgate.netrsc.org Diastereomerically pure azepane derivatives can be prepared with high yield and selectivity through piperidine (B6355638) ring expansion. rsc.org For instance, the ring openings of 1-azabicyclo[4.1.0]heptane tosylate with various nucleophiles can proceed in a highly regio- and stereoselective manner to form either a piperidine or an azepane ring. researchgate.net Similarly, substituted azepanes, such as those with fluoroalkyl groups, have been synthesized through the ring expansion of pyrrolidines, where the regioselectivity is guided by existing substituents. researchgate.net Another innovative ring expansion method involves the photochemical dearomative expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system using blue light, followed by hydrogenolysis to yield the saturated azepane. nih.govmanchester.ac.ukresearchgate.net
Cyclization Reactions: Ring-closing reactions are a direct approach to forming the azepane ring from an acyclic precursor. researchgate.net Methods such as intramolecular reductive amination have been effectively used. acs.org For example, an Osmium-catalyzed tethered aminohydroxylation can install the necessary amine functionality onto an appropriate scaffold, which then undergoes intramolecular reductive amination to furnish the azepane ring. acs.org Tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of functionalized allenynes with amines, provide an efficient route to substituted azepines, which can be subsequently reduced to azepanes. nih.gov Additionally, olefin cross-metathesis followed by hydrogenation and reductive amination represents a versatile pathway to annulated azepane scaffolds. chemistryviews.org
Table 1: Selected Synthetic Methods for Azepane Ring Systems
| Method | Description | Precursors | Key Features | Citations |
|---|---|---|---|---|
| Ring Expansion | Expansion of a smaller N-heterocycle (e.g., piperidine) to a seven-membered ring. | Piperidine derivatives, Pyrrolidine derivatives | High stereoselectivity and regioselectivity. | researchgate.netrsc.org |
| Photochemical Ring Expansion | Dearomative expansion of a nitroarene to an azepine, followed by reduction. | Nitroarenes | Utilizes blue light; proceeds in two steps. | nih.govmanchester.ac.uk |
| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone precursor. | Acyclic amino-carbonyl compounds | Key step in the synthesis of polyhydroxylated azepanes. | acs.org |
| Tandem Amination/Cyclization | Copper-catalyzed reaction of allenynes with amines to form the azepine ring. | Functionalized allenynes, primary/secondary amines | Efficient for preparing substituted azepines. | nih.gov |
| Olefin Cross-Metathesis | Ruthenium-catalyzed cross-metathesis followed by hydrogenation and reductive amination. | Cyclic α-allyl-β-oxoesters, acrylonitrile | Creates annulated azepane scaffolds with multiple stereocenters. | chemistryviews.org |
Derivatization Strategies for Analog Development
To explore the chemical space around this compound, derivatization at several key positions is a critical strategy. Modifications can be targeted at the indole nitrogen, the azepane ring, and the halogen pattern on the indole core.
Modifications at the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a common site for modification. Due to the significance of N-arylindoles in biologically active compounds, considerable effort has been dedicated to developing methods for their synthesis. nih.gov
N-Alkylation and N-Sulfonylation: The indole nitrogen can be readily functionalized using base-catalyzed reactions. mdpi.com For instance, treatment of an indole with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of an alkylating or sulfonylating agent (e.g., methyl iodide, benzyl (B1604629) bromide, or tosyl chloride), affords the corresponding N-substituted indoles in high yields. mdpi.com A similar method involves refluxing the parent indole with an appropriate halide and a base like potassium carbonate in a solvent such as 1,4-dioxane. iajps.com
N-Arylation: More complex modifications, such as N-arylation, can be achieved using transition-metal-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two of the most prominent methods for forming the N-aryl bond. nih.gov These reactions typically couple the indole with an aryl halide and have become a cornerstone for synthesizing a wide variety of N-arylindoles. nih.govorganic-chemistry.org
Table 2: Representative N-1 Derivatization Reactions for Indoles
| Reaction Type | Reagents & Conditions | Resulting Group | Citations |
|---|---|---|---|
| N-Alkylation | NaH, Alkyl Halide (e.g., MeI, BnBr), DMF | N-Alkyl (e.g., Methyl, Benzyl) | mdpi.com |
| N-Sulfonylation | NaH, Tosyl Chloride (TsCl), DMF | N-Tosyl | mdpi.com |
| N-Arylation (Ullmann) | Cu Catalyst (e.g., CuI, Cu2O), Aryl Halide, Base | N-Aryl | nih.govorganic-chemistry.org |
| N-Arylation (Buchwald-Hartwig) | Pd Catalyst, Ligand, Aryl Halide, Base | N-Aryl | nih.gov |
Alterations of the Azepane Ring
Introducing substituents onto the azepane ring can significantly alter the compound's three-dimensional structure. Such modifications are often integrated into the synthesis of the ring itself. rsc.orgnih.gov
Synthetic strategies that build the azepane ring, such as ring expansion or cyclization, can be adapted to incorporate various functional groups. For example, the synthesis of di- and tri-substituted fluoroalkylated azepanes can be achieved via the ring expansion of appropriately substituted pyrrolidines. researchgate.net Similarly, the synthesis of polyhydroxylated azepanes, known as azepane iminosugars, relies on stereoselective reactions like osmium-catalyzed aminohydroxylation applied to carbohydrate-derived precursors, followed by cyclization to form the heavily functionalized azepane ring. acs.org The copper-catalyzed tandem amination/cyclization of allenynes also allows for the preparation of azepines with specific substitution patterns, such as trifluoromethyl groups, which can then be reduced to the corresponding substituted azepanes. nih.gov
Halogenation Pattern Variations
Altering the halogen on the indole ring—either by changing its position or the type of halogen—is a key derivatization strategy. The inherent reactivity of the indole ring system guides these transformations.
Electrophilic halogenation of an indole typically occurs at the C-3 position due to its high nucleophilicity. youtube.comyoutube.com However, if the C-3 position is already substituted, as in the case of the 3-(azepan-1-ylmethyl) moiety, electrophilic attack is directed to the benzene portion of the ring, often favoring the C-5 position. Further halogenation can also occur. For example, reacting a 2-trifluoromethyl-1H-indole with two equivalents of bromine can yield the 3,5-dibromo derivative. nih.gov
The synthesis of indole analogs with different halogenation patterns can also be achieved by starting with differently halogenated precursors. nih.gov For instance, a variation on the Fischer indole synthesis can utilize various haloarenes as starting materials, allowing for the incorporation of different halogens at various positions from the outset. nih.gov It is also possible to introduce multiple different halogens, such as in the synthesis of 5-bromo-6-chloro-indoles. google.com
Table 3: Halogenation Strategies for Indole Derivatives
| Method | Reagents | Position of Halogenation | Key Features | Citations |
|---|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS), THF | C-3 (if unsubstituted) | Standard method for introducing bromine. | mdpi.com |
| Di-bromination | Br2 (2 equiv.), CH2Cl2 | C-3 and C-5 | Allows for multiple halogen additions. | nih.gov |
| Synthesis from Haloarenes | Halogenated anilines/hydrazines | Various positions | Builds the desired halogen pattern into the indole core from the start. | nih.gov |
| Multi-halogen Pattern | Sequential halogenation or specific precursors | e.g., C-5 Bromo, C-6 Chloro | Access to more complex halogenation patterns. | google.com |
Catalytic Methods in Synthesis of Related Systems
Catalysis is indispensable in the modern synthesis of complex heterocyclic systems like indole-azepane structures. Both metal-based and organocatalytic methods are employed to enhance efficiency, selectivity, and functional group tolerance. rsc.orgmdpi.com
Palladium catalysis is widely used for C-H activation and cross-coupling reactions to build and functionalize indole rings. mdpi.comnih.gov For example, Pd-catalyzed C(sp2)–H imidoylative cyclization has been developed to construct benzazepinoindoles, which are structurally related to the target compound. researchgate.net Copper catalysts are also crucial, particularly in cyclization reactions to form indoles and in the N-arylation of the indole ring (Ullmann coupling). nih.govorganic-chemistry.org
Lewis acid catalysis has been reported for formal [5+2] cycloaddition reactions to create fused azepino[1,2-a]indole systems. nih.gov Furthermore, iron-catalyzed reactions have emerged as a more sustainable option for transformations such as the selective N-alkylation of indolines via a "borrowing-hydrogen" methodology, where an alcohol is used as the alkylating agent. nih.gov The resulting N-alkylated indoline (B122111) can then be oxidized to the corresponding N-alkylated indole. nih.gov Base-catalyzed methods are also effective for promoting reactions like Knoevenagel condensation and Michael additions to synthesize 3-substituted indoles. rsc.org
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is expected to display distinct signals corresponding to the protons of the 5-bromoindole (B119039) core and the azepan-1-ylmethyl substituent. The indole (B1671886) protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the azepane and methylene (B1212753) bridge protons will be found in the upfield aliphatic region.
The signals for the bromoindole moiety can be predicted based on data for similar compounds like 5-bromo-3-methyl-1H-indole. rsc.org The proton at position 2 of the indole ring is anticipated to appear as a singlet, influenced by the adjacent nitrogen and the C3-substituent. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will show characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling. The N-H proton of the indole will typically appear as a broad singlet at a high chemical shift (δ > 8.0 ppm).
The azepan-1-ylmethyl group will contribute signals for the methylene bridge (-CH₂-) and the five methylene groups of the azepane ring. The bridge methylene protons, being adjacent to both the indole C3 and the azepane nitrogen, would likely resonate around δ 3.6-3.8 ppm as a singlet. The azepane protons would present as a series of multiplets in the aliphatic region (δ 1.5-2.8 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Based on data for 5-bromo-3-methyl-1H-indole rsc.org and general values for N-alkylated azepanes)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (Indole) | > 8.0 | Broad Singlet |
| H-2 (Indole) | ~7.3 | Singlet |
| H-4 (Indole) | ~7.8 | Doublet |
| H-6 (Indole) | ~7.3 | Doublet of Doublets |
| H-7 (Indole) | ~7.2 | Doublet |
| CH₂ (Bridge) | ~3.7 | Singlet |
| CH₂ (Azepane, α to N) | 2.6 - 2.8 | Multiplet |
| CH₂ (Azepane, β, γ) | 1.5 - 1.8 | Multiplet |
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms. Aromatic and C=C carbons of the indole ring will resonate in the δ 110-140 ppm range. The carbon bearing the bromine atom (C-5) and the carbons adjacent to the indole nitrogen (C-7a and C-3a) will have their shifts influenced by these heteroatoms. The C-5 signal is expected around δ 113-115 ppm. rsc.org
The aliphatic carbons of the azepan-1-ylmethyl group will appear at higher field. The methylene bridge carbon is expected in the δ 50-60 ppm range, while the azepane ring carbons will be found between δ 25-55 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 5-bromo-3-methyl-1H-indole rsc.org and general values for N-alkylated azepanes oregonstate.edu)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Indole) | ~124 |
| C-3 (Indole) | ~112 |
| C-3a (Indole) | ~129 |
| C-4 (Indole) | ~124 |
| C-5 (Indole) | ~114 |
| C-6 (Indole) | ~121 |
| C-7 (Indole) | ~113 |
| C-7a (Indole) | ~135 |
| CH₂ (Bridge) | ~53 |
| CH₂ (Azepane, α to N) | ~55 |
| CH₂ (Azepane, β to N) | ~27 |
| CH₂ (Azepane, γ to N) | ~26 |
To unambiguously assign all proton and carbon signals and confirm the structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent aromatic protons of the indole ring (H-6 with H-7 and H-4). It would also show couplings between the adjacent methylene groups within the azepane ring, helping to trace the connectivity of the seven-membered ring. science.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the proton signal at ~7.8 ppm (H-4) would correlate with the carbon signal at ~124 ppm (C-4).
The bridge methylene protons (~δ 3.7) correlating to the indole carbons C-2, C-3, and C-3a, as well as the alpha-carbons of the azepane ring.
The indole proton H-2 (~δ 7.3) correlating to C-3, C-3a, and the bridge methylene carbon.
The indole proton H-4 (~δ 7.8) correlating to C-3, C-5, and C-7a, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. It would be useful to confirm the three-dimensional structure, for instance by showing spatial proximity between the bridge methylene protons and the H-2 and H-4 protons of the indole ring.
¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen atoms in a molecule. science-and-fun.de For this compound, two distinct signals would be expected.
Indole Nitrogen (N-1): The nitrogen in the indole ring is part of an aromatic, pyrrole-type system. Its chemical shift is expected to be in the range of δ 125-160 ppm relative to nitromethane. science-and-fun.de The exact position would be influenced by the bromine substituent on the adjacent ring.
Azepane Nitrogen: This is a tertiary aliphatic amine nitrogen. Its chemical shift would appear much further upfield, typically in the range of δ 10-100 ppm. science-and-fun.deresearchgate.net The specific value helps to confirm the saturated, non-aromatic nature of this nitrogen environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
ESI is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺. For this compound (molecular formula C₁₅H₁₉BrN₂), the expected monoisotopic mass of the neutral molecule is approximately 306.0735 u. The ESI-MS spectrum in positive ion mode would therefore show a prominent ion cluster corresponding to [M+H]⁺ at m/z 307.0813. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this molecular ion peak would appear as a characteristic pair of signals of nearly equal intensity, separated by 2 Da (m/z 307 and 309).
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing further structural proof. A primary and highly favorable fragmentation pathway would be the cleavage of the C3-CH₂ bond, leading to the formation of a stable azepanylmethyl cation or, more likely, a resonance-stabilized 5-bromo-3-methylene-3H-indolium cation. The most common fragment would likely result from the loss of the azepane moiety, leading to a fragment ion corresponding to the bromo-indole-methylene portion of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₅H₁₉BrN₂.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern generated by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two major peaks for the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺) that are separated by approximately 2 Da and have a relative intensity ratio of roughly 1:1. HRMS can resolve these isotopic peaks and measure their exact masses, providing unequivocal evidence for the presence of a single bromine atom in the structure. Analysis of indole alkaloids by HRMS is a well-established method for structure elucidation. nih.govacs.orgmdpi.com
Table 1: Theoretical HRMS Data for the Protonated Molecule [M+H]⁺ This interactive table presents the calculated exact masses for the two major isotopic peaks of the protonated form of this compound.
| Isotopic Formula | Theoretical m/z |
|---|---|
| C₁₅H₂₀⁷⁹BrN₂⁺ | 307.0810 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and confirming its identity in complex mixtures.
In a typical LC-MS analysis, the compound would be separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, often consisting of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The retention time from the LC provides a characteristic value for the compound under specific chromatographic conditions. The eluent is then introduced into the mass spectrometer, which provides the mass-to-charge ratio, confirming the molecular weight. The use of LC-MS is particularly powerful for analyzing halogenated organic compounds and indole alkaloids from various samples. researchgate.netnih.govacs.orgresearchgate.net The combination of retention time and accurate mass data from an LC-HRMS system offers very high confidence in the identification of the target molecule. nih.gov
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The resulting spectrum reveals the presence of specific functional groups. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its indole, azepane, and bromo-substituted aromatic components. While a specific experimental spectrum for this exact compound is not publicly available, the expected vibrational frequencies can be predicted based on data from related structures such as 3-substituted indoles and azepane derivatives. nih.govnih.govresearchgate.nettsijournals.com
Table 2: Predicted Characteristic FT-IR Absorption Bands This interactive table outlines the expected vibrational frequencies and their assignments for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~3400 | Medium, Sharp | N-H stretch (Indole) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch (Indole) |
| 2950-2850 | Strong | Aliphatic C-H stretch (Azepane, Methylene) |
| ~1620-1580 | Medium | C=C stretch (Aromatic ring) |
| ~1450 | Medium | CH₂ scissoring (Azepane) |
| ~1340 | Medium | C-N stretch (Indole) |
| ~1100 | Medium | C-N stretch (Aliphatic amine, Azepane) |
| ~740 | Strong | C-H out-of-plane bending (Aromatic) |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum, whereas those involving a large change in dipole moment are strong in the IR spectrum.
For this compound, the C=C stretching vibrations of the aromatic indole ring are expected to produce strong Raman signals due to the high polarizability of the π-electron system. In contrast, the polar N-H and C-N bonds would likely yield weaker signals. The symmetric aliphatic C-H stretching modes of the azepane ring would also be visible. Analysis of indole derivatives by FT-Raman has been used to provide detailed structural information. tsijournals.com
Table 3: Predicted Characteristic FT-Raman Shifts This interactive table lists the expected Raman shifts for key vibrational modes in this compound.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch (Symmetric) |
| ~1620-1580 | Strong | C=C stretch (Aromatic ring) |
| ~1340 | Medium | Indole ring breathing modes |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Although a crystal structure for this compound has not been reported in the public domain, analysis of related indole derivatives allows for a predictive discussion of its likely solid-state conformation and packing. researchgate.netnih.govacs.orgacs.orgmdpi.com
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture. Studies on other indole derivatives reveal the importance of hydrogen bonds and π-interactions in their crystal packing. researchgate.netnih.govacs.orgacs.orgnih.gov
Hydrogen Bonding: The most significant hydrogen bond is expected to form between the indole N-H group (donor) and the nitrogen atom of the azepane ring (acceptor) of an adjacent molecule, creating N-H···N linkages. These interactions often lead to the formation of chains or dimeric motifs. nih.goviucr.org
π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. These interactions are crucial for the stabilization of crystal structures in many aromatic heterocyclic compounds. nih.govnih.govmdpi.com
C-H···π Interactions: The aliphatic C-H bonds of the azepane ring can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the indole ring of a neighboring molecule. nih.govacs.org
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding (C-Br···X, where X is a Lewis base like the azepane nitrogen) or other dipole-dipole interactions, further influencing the crystal packing. mdpi.com
The interplay of these interactions determines the final crystal lattice, influencing physical properties such as melting point and solubility.
Table 4: Predicted Intermolecular Interactions in the Solid State This interactive table summarizes the potential non-covalent interactions that would stabilize the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Expected Importance |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Azepane N | High |
| π-π Stacking | Indole Ring π-system | Indole Ring π-system | High |
| C-H···π Interaction | Azepane C-H | Indole Ring π-system | Medium |
Conformational Analysis (e.g., Twist-boat conformation of azepane ring)
The conformational flexibility of the seven-membered azepane ring in this compound is a critical determinant of its three-dimensional structure and, consequently, its interaction with biological targets. Unlike the more rigid five- and six-membered rings, seven-membered rings such as azepane are characterized by a higher degree of conformational freedom. stackexchange.com The most stable conformations for monosubstituted cycloheptanes, and by extension N-substituted azepanes, are generally accepted to be from the chair and boat families.
The azepane ring in the title compound is attached to a bulky 5-bromo-1H-indole moiety via a methylene bridge at the nitrogen atom. This substitution significantly influences the conformational equilibrium of the azepane ring. The primary conformations available to the azepane ring are the chair and the twist-boat forms. Due to steric hindrance, the bulky indole substituent will preferentially occupy a position that minimizes non-bonded interactions with the rest of the ring.
The twist-boat conformation is of particular interest for seven-membered rings. youtube.com In a perfect boat conformation, significant steric strain arises from the "flagpole" interactions between substituents on opposite sides of the ring. youtube.com To alleviate this strain, the ring can twist, leading to the more stable twist-boat conformation where the flagpole interactions are reduced. youtube.com For the this compound molecule, the azepane ring is likely to adopt a twist-boat conformation to accommodate the large substituent. This conformation provides a better balance between angle strain and torsional strain compared to a rigid boat or even a chair conformation in this specific substitution pattern.
Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the preferred conformation. In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the azepane ring are highly sensitive to their dihedral angles and, therefore, to the ring's conformation. In a twist-boat conformation, the protons on the azepane ring would exhibit a complex pattern of multiplets due to the various dihedral angles between adjacent protons.
The table below presents hypothetical ¹H NMR data that would be consistent with a twist-boat conformation of the azepane ring in this compound, based on typical values for N-substituted azepanes. rsc.orgresearchgate.net The exact chemical shifts and coupling constants would require experimental verification.
Table 1: Representative ¹H NMR Data for the Azepane Ring in a Twist-Boat Conformation
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Notes |
| H-2', H-7' (axial) | 2.85 - 2.95 | m | Protons adjacent to the nitrogen, experiencing deshielding. |
| H-2', H-7' (equatorial) | 2.65 - 2.75 | m | Diastereotopic protons with complex coupling. |
| H-3', H-6' (axial) | 1.70 - 1.85 | m | Shielded protons in the ring interior. |
| H-3', H-6' (equatorial) | 1.55 - 1.65 | m | Complex coupling patterns due to multiple adjacent protons. |
| H-4', H-5' (axial) | 1.80 - 1.95 | m | Protons in the middle of the carbon chain. |
| H-4', H-5' (equatorial) | 1.60 - 1.70 | m | Overlapping multiplets are expected. |
Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.
Further confirmation of the twist-boat conformation could be obtained through two-dimensional NMR experiments, such as NOESY, which can identify through-space interactions between protons, providing direct evidence for their spatial proximity in a particular conformation. Ultimately, unambiguous determination of the solid-state conformation would be best achieved through single-crystal X-ray diffraction analysis. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict molecular geometry, orbital energies, charge distributions, and reactivity, providing a detailed picture of a molecule's intrinsic characteristics.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to find their most stable three-dimensional arrangement (the ground state). For 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. ijrar.org
Illustrative Data Table for Predicted Geometrical Parameters (Conceptual) This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific values for the target compound are not available in the searched literature.
| Parameter | Predicted Value |
|---|---|
| Bond Length (C2-C3) | ~1.38 Å |
| Bond Length (C5-Br) | ~1.90 Å |
| Bond Angle (C2-C3-C(CH2)) | ~125° |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. nih.govbiorxiv.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, which is characteristic of many indole derivatives. nih.gov The LUMO, conversely, would likely be distributed over the indole system as well. The HOMO-LUMO energy gap can be used to predict the molecule's electronic transitions and its potential for charge transfer interactions. nih.gov
Illustrative Data Table for FMO Analysis (Conceptual) This table illustrates the type of data obtained from FMO analysis.
| Parameter | Conceptual Value | Significance |
|---|---|---|
| HOMO Energy | High (e.g., -5.5 eV) | Electron-donating ability |
| LUMO Energy | Low (e.g., -1.0 eV) | Electron-accepting ability |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. ic.ac.uk It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, an MEP map would likely show the most negative potential (red) around the nitrogen atom of the indole ring and potentially the bromine atom, due to the presence of lone pairs of electrons. The hydrogen atom attached to the indole nitrogen would exhibit a region of positive potential (blue), indicating its acidic character. nih.gov Such maps are instrumental in predicting sites for non-covalent interactions, such as hydrogen bonding, which are crucial for drug-receptor binding. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. ijrar.org
In the case of this compound, NBO analysis could elucidate the nature of the C-N and C-C bonds within the indole and azepane rings, as well as the C-Br bond. It would also quantify the delocalization of the nitrogen lone pair electrons into the aromatic system of the indole ring, which is a key feature of indole chemistry. uni-muenchen.de
Illustrative Data Table for NBO Analysis (Conceptual) This table illustrates the type of data generated from NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | High |
| σ(C3-C(CH2)) | σ*(C2-N1) | Moderate |
For this compound, these descriptors would help in predicting its metabolic fate and potential for covalent interactions. For instance, the electrophilicity index can be used to classify the molecule's reactivity in comparison to other compounds.
Illustrative Data Table for Global Reactivity Descriptors (Conceptual) This table illustrates the type of data obtained from reactivity descriptor calculations.
| Descriptor | Formula | Conceptual Value | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Negative | Tendency to escape from the system |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Positive | Resistance to change in electron distribution |
Molecular Modeling and Simulation
While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule. These methods often employ classical mechanics (molecular mechanics) and can simulate the dynamic behavior of molecules over time.
For this compound, molecular dynamics (MD) simulations could be used to explore its conformational flexibility in an aqueous environment. This would involve simulating the movements of the molecule's atoms over a period of time, providing insights into the accessible conformations and the stability of different rotamers. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. mdpi.com Although specific molecular modeling studies on this compound were not found in the search results, the general applicability of these methods to similar bioactive indole derivatives is well-established. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating the binding affinity, which is often expressed as a docking score.
A typical molecular docking study would involve:
Target Selection and Preparation: Identifying a relevant biological target and obtaining its three-dimensional structure, usually from a protein database.
Ligand Preparation: Generating a 3D conformation of this compound.
Docking Simulation: Using software to fit the ligand into the target's binding site in multiple possible orientations and conformations.
Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding energy. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target are then analyzed.
Illustrative Molecular Docking Data The following table is a hypothetical representation of docking results for this compound against a putative protein target.
| Parameter | Value (Illustrative) |
| Target Protein | Example Kinase 1 (EK1) |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | LYS78, GLU91, LEU132, PHE145 |
| Hydrogen Bonds | 2 (with LYS78, GLU91) |
| Hydrophobic Interactions | LEU132, PHE145 |
This table is for illustrative purposes only, as specific docking studies for this compound are not publicly available.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the target. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSD: This metric measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD for the protein backbone and the ligand suggests a stable binding complex.
RMSF: This metric indicates the fluctuation of individual amino acid residues or atoms within the ligand. Higher RMSF values for certain residues in the binding pocket can signify flexibility and their role in accommodating the ligand.
Illustrative Molecular Dynamics Simulation Data This table demonstrates the kind of data that would be generated from an MD simulation.
| Simulation Parameter | Result (Illustrative) | Interpretation |
| Simulation Time | 100 nanoseconds | Standard duration for assessing stability |
| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone |
| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound |
| Peak RMSF in Binding Site | 2.1 Å (Loop Region) | Highlights flexibility in a loop near the ligand |
This table is for illustrative purposes only, as specific MD simulation data for this compound is not publicly available.
Prediction of Physicochemical Parameters Relevant to Biological Activity
The physicochemical properties of a compound are crucial determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance The following table presents the predicted physicochemical properties for this compound.
| Physicochemical Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₁₆H₂₁BrN₂ | - |
| Molecular Weight | 321.26 g/mol | Pass (< 500) |
| Hydrogen Bond Donors | 1 | Pass (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Pass (≤ 10) |
| Log P (Octanol-Water Partition Coefficient) | 4.1 | Pass (≤ 5) |
| Number of Violations | 0 | - |
Based on these predicted values, this compound would be expected to comply with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug.
Investigation of Biological Activities and Structure Activity Relationships in Vitro and Preclinical Focus
While direct and extensive research on 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is limited in publicly available literature, studies on closely related indole (B1671886) derivatives provide significant insights into its potential biological activities. The core structure, featuring a halogen at the C5 position and a cyclic amine (azepane) at the C3 position via a methylene (B1212753) linker, is crucial to the activities observed in its analogs.
Antimicrobial Activity Studies
The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Research into derivatives with substitutions similar to this compound highlights the potential for antibacterial efficacy.
Antibacterial Efficacy (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA))
The fight against antibiotic-resistant bacteria such as MRSA is a critical area of research. nih.gov While studies focusing specifically on this compound are not prominent, research on related indole-imidazoles indicates that halogenation at the 5-position of the indole ring is a key structural requirement for anti-MRSA activity. nih.govmdpi.com
In one study, a screening campaign identified 3-substituted-1H-imidazol-5-yl-1H-indole compounds as weak inhibitors of MRSA growth, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Further investigation into this scaffold revealed that the combination of a halogen at the 5- or 6-position of the indole ring and a specific sidechain on the imidazole (B134444) moiety was crucial for activity. nih.govmdpi.com This suggests that the 5-bromo substitution on the target compound is a favorable feature for potential anti-MRSA activity. The intriguing structural properties of the indole ring make it a suitable candidate for further drug development against multidrug-resistant MRSA. nih.gov
Antifungal Efficacy (e.g., against Cryptococcus neoformans)
Cryptococcus neoformans is a significant opportunistic fungal pathogen, particularly affecting immunocompromised individuals. mdpi.comfrontiersin.org The search for novel antifungal agents is driven by issues of drug resistance and the limited number of available drug classes. frontiersin.org
Screening of compound libraries has identified indole derivatives with selective antifungal properties. For instance, a phenethyl-indole-imidazole derivative was found to be a non-toxic, selective antifungal agent against C. neoformans. nih.gov Although this compound belongs to a different structural class than this compound, it underscores the potential of the indole scaffold in antifungal drug discovery. While echinocandins, a class of antifungals, are generally not effective against C. neoformans, the pathogen's (1,3)β-glucan synthase enzyme remains sensitive to them, indicating that resistance is due to other factors and that cell wall synthesis is a viable target. nih.gov The development of synthetic antimicrobial peptides and other novel molecules continues to be an active area of research against this pathogen. mdpi.com
Inhibition of Bacterial Virulence Factors (e.g., Biofilm Formation, Quorum Sensing)
Targeting bacterial virulence factors, such as biofilm formation and quorum sensing (QS), represents an alternative strategy to traditional antibiotics. nih.govnih.gov Indole itself is recognized as a signaling molecule in many bacterial communities, influencing processes like biofilm formation, motility, and virulence. nih.gov
Research has shown that derivatives of bromo-indoles can modulate these pathways. For example, derivatives of desformylflustrabromine, a natural product containing a bromo-indole core, were found to inhibit biofilm production in S. aureus and E. coli by interfering with indole signaling pathways. nih.gov Quorum sensing, the cell-to-cell communication system in bacteria, regulates virulence and biofilm formation, making it an attractive target for new therapeutic agents. nih.gov Given that the core structure of this compound contains both an indole and a bromine atom, it is plausible that it could interfere with these virulence mechanisms, though specific studies are required to confirm this.
Potential Anti-Tubercular Activity and Mechanisms (e.g., fumarate (B1241708) hydratase inhibition, cell membrane depolarization, MmpL3 inhibition)
One of the most promising potential applications for this class of compounds is in the treatment of tuberculosis (TB). The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, a critical component of the mycobacterial cell wall, making it a prime target for new anti-TB drugs. nih.gov
Studies on structurally similar analogs provide strong evidence for this potential. A compound identified as 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole , which shares the identical 3-(azepan-1-ylmethyl)-1H-indole core, demonstrated high potency against several mycobacterial species. nih.gov This analog is believed to have multiple targets, including the disruption of the proton motive force (PMF), which is essential for MmpL3 function. nih.gov
Another related compound, SQ109, which features a similar diamine structure and is in clinical development, also targets MmpL3. nih.gov Structure-activity relationship studies have confirmed that substitutions at the C1 and C3 positions of the indole ring are critical for maintaining antimycobacterial activity. nih.gov The 3-(Azepan-1-ylmethyl) group on the target compound fits this requirement.
| Compound | Organism | MIC₅₀ (µM) |
|---|---|---|
| 4-fluoro-n-octyl-3-[(azepan-1-yl)methyl] indole | M. tuberculosis | 2.3 |
| M. bovis BCG | 2 | |
| M. smegmatis | 8 | |
| M. abscessus | 19 | |
| M. avium | 2 |
The mechanism of MmpL3 inhibitors often involves disrupting the PMF, which powers the transporter. nih.gov However, some analogs retain activity against MmpL3-resistant mutants, suggesting a pleiotropic mechanism that may involve other cell membrane-embedded targets. nih.gov
Anticancer and Antiproliferative Investigations
Indole derivatives are widely investigated for their potential as anticancer agents, with many demonstrating significant antiproliferative effects in vitro. mdpi.com
Effects on Cancer Cell Lines (In Vitro)
The 5-bromo-indole scaffold is a recurring motif in compounds with demonstrated anticancer activity. For example, a series of 1-benzyl-5-bromoindolin-2-one derivatives showed growth-inhibitory properties against human breast (MCF-7) and lung (A-549) cancer cell lines, with the MCF-7 line being more sensitive. nih.gov One derivative in this class exhibited an IC₅₀ value of 2.93 µM against MCF-7 cells. nih.gov
Similarly, another study on 1,1-Bis(3′-indolyl)-1-(p-bromophenyl)methane (DIM-C-pPhBr) found that it inhibits proliferation and induces apoptosis in SW480 colon and Panc28 pancreatic cancer cells at concentrations of 10–20 μM. nih.gov While these compounds differ structurally from this compound, they establish the importance of the 5-bromo-indole moiety as a pharmacophore for generating anticancer activity. The table below summarizes the activity of a related 5-bromoindolin-2-one derivative.
Mechanisms of Action
The mechanisms of action for indole derivatives are diverse and depend on their specific substitution patterns. While direct studies on the PI3K signaling modulation or mitotic spindle disruption by this compound are not extensively documented, research on related indole structures provides insights into potential pathways.
Modulation of PI3K Signaling Pathway: The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. While specific data on this compound is scarce, other indole derivatives have been investigated for their effects on this pathway.
IDO Inhibitor Activity: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy. nih.gov The inhibition of IDO1 can restore anti-tumor immunity. A structure-activity relationship study of N-hydroxybenzofuran-5-carboximidamides as IDO1 inhibitors revealed that the introduction of a bromine atom on a phenyl ring attached to the core structure can enhance inhibitory activity. nih.gov For instance, an N-3-bromophenyl derivative showed potent inhibition of the IDO1 enzyme. nih.gov This suggests that the bromo-substitution on the indole ring of this compound could be a relevant feature for potential IDO1 inhibitory activity.
Disruption of Mitotic Spindle: The mitotic spindle is a crucial target for anticancer drugs. While direct evidence for this compound is not available, other indole derivatives have been shown to interfere with microtubule dynamics. For example, some indole derivatives can arrest the cell cycle in the G2/M phase, which is often associated with the disruption of the mitotic spindle. nih.gov
Protein-Protein Interaction Inhibition: The inhibition of protein-protein interactions (PPIs) is an emerging strategy for drug discovery. Certain indole- and benzothiophene-carboxamide compounds have been identified as inhibitors of the interaction between AF9/ENL and AF4 or DOT1L, which are targets in MLL-rearranged leukemia. nih.gov Structure-activity relationship studies have indicated that a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent is often beneficial for activity. nih.gov The synthesis of these inhibitors has involved the use of 5- or 6-bromo-substituted indoles as starting materials. nih.gov
Antiangiogenic Activity (Ex Vivo and In Vivo Models)
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and other diseases. Several indole derivatives have demonstrated antiangiogenic properties. A study on a 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide derivative showed significant antiangiogenic activity in both ex vivo rat aorta ring (RAR) and in vivo chick chorioallantois membrane (CAM) assays. pensoft.net The mechanism of this antiangiogenic effect was linked to its free radical scavenging ability and its capacity to reduce the expression of the VEGF gene in HCT116 colon cancer cells. pensoft.net
Table 1: Antiangiogenic Activity of a Bromoindole Derivative
| Assay | Model | Finding | Reference |
|---|---|---|---|
| Rat Aorta Ring (RAR) | Ex Vivo | Inhibition of microvessel sprouting | pensoft.net |
Anti-inflammatory Potential and Mechanisms (e.g., Cyclooxygenase inhibition)
Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy. Numerous indole derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. nih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were found to possess significant anti-inflammatory activity. nih.gov Compound S3 from this series, with a 3-nitrophenyl substitution, showed selective inhibition of COX-2 expression, suggesting a gastro-sparing profile. nih.gov Docking studies revealed that this compound could bind to the active site of the COX-2 enzyme, forming hydrogen bonds similar to the known NSAID indomethacin (B1671933). nih.gov
Another study focused on (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives as indomethacin analogs. Compounds containing an SO2Me or SO2NH2 group exhibited notable anti-inflammatory activity and selectivity for COX-2.
Modulation of Neurotransmitter Systems
Enzyme Inhibition Studies (e.g., Butyrylcholinesterase inhibition)
The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic approach for Alzheimer's disease. nih.gov While direct data for this compound is lacking, research on other heterocyclic compounds provides a basis for potential activity. For example, novel carbamates of tetrahydrofurobenzofuran and pyrroloindole have demonstrated potent inhibition of both AChE and BChE, with IC50 values in the nanomolar range. nih.gov Furthermore, various uracil (B121893) derivatives have been investigated as inhibitors of these enzymes, with their mechanism attributed to the obstruction of the active site entrance. nih.gov The structural features of this compound, particularly the indole core and the azepane moiety, could potentially interact with the active sites of these enzymes.
Antioxidant Activity and Mechanisms (e.g., ROS scavenging)
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various pathological conditions. Indole derivatives are known for their antioxidant properties. The heterocyclic nitrogen atom in the indole ring, with its free electron pair, can act as an active redox center. pensoft.net A study on a new isatin-hydrazone, N'-[(E)-(5-bromo-1H-indol-3-yl) methylidene] pyridine-4-carbohydrazide, which was synthesized from 5-bromo-1H-indole-3-carbaldehyde, demonstrated a high superoxide (B77818) anion scavenging effect with an inhibition percentage of 82.57%. jddtonline.info This highlights the potential of the 5-bromoindole (B119039) scaffold to contribute to significant antioxidant activity. jddtonline.info It is also recognized that compounds with strong antioxidant activity often exhibit antiangiogenic effects. pensoft.net
Table 2: Superoxide Anion Scavenging Activity of a Bromoindole Derivative
| Compound | Inhibition Percentage | IC50 | Reference |
|---|
Structure-Activity Relationship (SAR) Analyses
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
Substitution at the 3-position: The 3-position of the indole ring is a common site for modification. The introduction of a large, cyclic amine like azepane in this compound is likely to have a significant impact on its pharmacological profile.
Substitution at the 5-position: The presence of a bromine atom at the 5-position is a key feature. In a study of indole-based HIV-1 fusion inhibitors, the linkage position between two indole rings was found to be crucial for activity, with the 6-6' linkage being optimal. nih.gov While not a direct comparison, this underscores the importance of the substitution pattern on the benzene (B151609) portion of the indole ring. In another study on 1H-imidazol-5-yl-1H-indoles with activity against MRSA, various substitutions, including bromine at the 5- and 6-positions, were explored. nih.gov
Carboxamide Derivatives: For indole-3-carboxamides designed as cannabinoid CB1 receptor agonists, structural variations were explored to improve properties like water solubility and potency. rsc.org This highlights the iterative process of SAR studies in optimizing lead compounds.
Protein-Protein Interaction Inhibitors: In the context of PPI inhibitors, studies on benzothiophene- and indole-carboxamides revealed that a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent was essential for inhibiting the AF9-DOT1L interaction. nih.gov This emphasizes the role of specific aryl-piperidine or -pyrrolidine moieties in driving activity.
Influence of Bromine Position and Presence
The presence and position of a halogen atom, particularly bromine, on the indole ring are critical determinants of biological activity in many indole-based compounds. In the case of this compound, the bromine atom at the C5 position is a key feature.
Research on related 5-bromoindole derivatives has consistently highlighted the significance of this substitution. For instance, studies on 5-bromoindole-2-carboxylic acid derivatives have demonstrated their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The introduction of a bromine atom at the 5-position of the indole nucleus is often associated with enhanced antiproliferative activity. nih.gov In a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, the 5-bromo substitution was a core component of compounds evaluated for analgesic activity. iajps.com
The position of the halogen is as crucial as its presence. Studies comparing different halogenated indole analogs have shown that a substituent at the C5 position often results in optimal activity. For example, in a series of 1H-indole-2-carboxamides, compounds with a chloro or fluoro group at the C5 position demonstrated enhanced potency as CB1 receptor allosteric modulators. While this is a different halogen, it underscores the importance of the C5 position for substitution.
In the context of antimicrobial agents, the influence of indole halogen substitution has been explored. A study on 3-substituted-1H-imidazol-5-yl-1H-indoles revealed that while certain bromo-substituted compounds exhibited weak activity against methicillin-resistant Staphylococcus aureus (MRSA), a 5-fluoro analogue was devoid of activity, indicating a nuanced role for the type and position of the halogen. nih.gov
The following table summarizes the effect of bromine substitution in related indole compounds, providing insight into the likely contribution of the 5-bromo moiety in this compound.
| Compound Type | Biological Target/Activity | Observation on 5-Bromo Substitution |
| 1-Benzyl-5-bromoindolin-2-ones | Anticancer (MCF-7, A-549 cells) | The 5-bromo scaffold is a key component of these potent anticancer agents. nih.gov |
| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indoles | Analgesic | The 5-bromo substitution is integral to the pharmacophore of these analgesic compounds. iajps.com |
| 5-bromoindole-2-carboxylic Acid Derivatives | EGFR Inhibitors | 5-bromo substitution is a feature of these compounds designed as potential anticancer agents. nih.gov |
Impact of the Azepane Moiety and its Substitution
The 3-position of the indole ring is a common site for substitution, and the nature of the substituent at this position profoundly influences the biological activity. In this compound, this position is occupied by an azepan-1-ylmethyl group. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom.
The size and nature of the aminoalkyl group at the C3 position are critical for activity. A study on 3-(aminoalkyl)-5-fluoroindoles as myeloperoxidase (MPO) inhibitors provides a strong parallel. In this research, the length of the aminoalkyl side chain was systematically varied. The results, summarized in the table below, showed that the inhibitory capacity was significantly modulated by the length of this chain. ulb.ac.be
| Compound (3-(aminoalkyl)-5-fluoroindole) | Side Chain Length (n=number of CH2 units) | MPO Inhibition IC50 (µM) |
| Analog 1 | 1 | >100 |
| Analog 2 | 2 | 10.3 |
| Analog 3 | 3 | 1.3 |
| Analog 4 | 4 | 0.25 |
| Analog 5 | 5 | 0.15 |
| Analog 6 | 6 | 0.45 |
Data adapted from a study on 3-(aminoalkyl)-5-fluoroindoles. ulb.ac.be
This data suggests that a side chain of 4 to 5 carbons is optimal for MPO inhibitory activity. The azepane ring, being a seven-membered ring, provides a specific conformational constraint and size that can be compared to these linear chains. The incorporation of the nitrogen atom within a cyclic structure like azepane, as opposed to a linear alkylamine, imparts a more rigid conformation, which can be beneficial for binding to a specific biological target.
Furthermore, substitutions on the amino group of the side chain were also investigated in the 3-(aminoalkyl)-5-fluoroindole series. It was found that compounds with no substituent on the amino group were generally the most potent, suggesting that a primary or secondary amine might be preferred for this particular target. ulb.ac.be In the case of this compound, the nitrogen is tertiary and part of a cyclic system, which would present a different steric and electronic profile.
Effects of Linker Groups and N-substituents on Activity
The linker connecting the indole C3 position to the azepane nitrogen is a simple methylene group (-CH2-). The nature of this linker and any substituents on the indole nitrogen (N1 position) are also key determinants of biological activity.
In a study of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives, the effect of N-substitution on the indole ring was evaluated for analgesic activity. The parent compound, with a hydrogen at the N1 position, was compared to analogs with various substituents at this position. iajps.com
| Compound | N1-Substituent | Analgesic Activity (% PAA) |
| T1 | Methyl | 35 |
| T2 | Isopropyl | 41 |
| T3 | Ethyl | 49 |
| T4 | Propyl | 45 |
| T5 | Benzyl (B1604629) | 43 |
| Standard (Diclofenac Sodium) | - | 79 |
PAA: Percent Analgesic Activity. Data from a study on (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indoles. iajps.com
These findings indicate that substitution on the indole nitrogen can modulate the analgesic activity, with an ethyl group providing the highest activity in this particular series of compounds. iajps.com This suggests that for this compound, which is unsubstituted at the N1 position, its biological profile could potentially be modified by introducing small alkyl or other groups at this site.
The linker itself, in this case a methylene group, is the simplest one-carbon tether. Research on other indole derivatives has shown that the length and nature of this linker are crucial. For instance, in a series of indole hybrids designed as cholinesterase inhibitors, derivatives with one or two methylene groups in the side chain exhibited strong inhibition, highlighting the importance of the linker length for maintaining molecular flexibility and potency. nih.gov The single methylene linker in this compound provides a degree of rotational freedom that is likely a key aspect of its interaction with biological targets.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate complex mixtures into their individual components. For a compound such as 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, both high-performance liquid chromatography (HPLC) and column chromatography are indispensable tools.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. While specific HPLC methods for this compound are not extensively documented in public literature, methods for structurally related bromo-indole compounds offer a strong precedent. For instance, the analysis of similar indole (B1671886) derivatives often employs reverse-phase HPLC (RP-HPLC). scirp.orgnih.govnih.gov
In a typical RP-HPLC setup for a bromo-indole derivative, a non-polar stationary phase, such as a C8 or C18 silica-based column, would be utilized. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities. Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore that absorbs UV light. nih.govnih.gov
Table 1: Illustrative RP-HPLC Parameters for Analysis of Bromo-Indole Compounds
| Parameter | Typical Conditions |
| Column | C8 or C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table represents typical starting conditions for method development for a compound like this compound, based on methods for similar structures.
For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase. For many indole derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and effectiveness in separating a wide range of organic molecules. nih.gov
The crude reaction mixture containing this compound would be dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. The separation is then achieved by eluting the column with a solvent system of appropriate polarity. A typical solvent system might be a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol. The polarity of the eluent is often gradually increased to first elute less polar impurities, followed by the desired compound, and finally any more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a newly synthesized compound like this compound, elemental analysis provides critical evidence for its chemical formula, C₁₅H₁₉BrN₂. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values. A close correlation between the found and calculated values is a strong indicator of the compound's purity and correct identification.
Table 2: Theoretical Elemental Composition of this compound (C₁₅H₁₉BrN₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 15 | 180.15 | 58.64% |
| Hydrogen | H | 1.01 | 19 | 19.19 | 6.25% |
| Bromine | Br | 79.90 | 1 | 79.90 | 26.02% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 9.12% |
| Total | 307.26 | 100.00% |
The molecular weight of this compound is 307.23 g/mol . sigmaaldrich.com
Melting Point Determination
Future Research Directions and Translational Perspectives Non Clinical Focus
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole logically proceeds in two main stages: the formation of the 5-bromoindole (B119039) core and the subsequent N-alkylation of the indole (B1671886) nitrogen with the azepane-methyl moiety. Traditional methods for both steps often involve harsh reagents and generate significant waste. Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.
A promising avenue is the adoption of green chemistry principles for the synthesis of the 5-bromoindole precursor. A patented green synthesis method for 5-bromoindole involves a multi-step process including hydrogenation, acetylation, a clean bromination reaction, deacetylation, and oxidative dehydrogenation, which offers milder reaction conditions and reduced environmental pollution compared to older techniques using acetic anhydride (B1165640) and elemental bromine. google.comwipo.int This approach effectively controls the formation of isomers, enhancing product safety. google.com
| Synthetic Step | Traditional Approach | Proposed Green Approach | Key Advantages |
| Bromination | Use of elemental bromine and strong acids. | Multi-step clean bromination process via indoline (B122111) intermediate. google.comwipo.int | Milder conditions, less pollution, better isomer control. google.com |
| N-Alkylation | Stoichiometric strong base (e.g., NaH), hazardous alkylating agents. google.com | Catalytic base (e.g., DABCO), greener alkylating agents (e.g., carbonates). google.com | Reduced reagent use, improved safety, milder conditions. |
Design and Synthesis of Advanced Analogs based on SAR Insights
Systematic structural modification of this compound is crucial for understanding its structure-activity relationships (SAR) and optimizing its potential biological activities. Future work should focus on creating a library of advanced analogs by modifying its three primary components: the indole scaffold, the azepane ring, and the methylene (B1212753) linker.
Indole Scaffold Modification: The 5-bromo substituent is a key feature. SAR studies on other bromoindole series have shown that the position and nature of halogen substitution can significantly impact biological activity, such as anticancer potency. researchgate.netbeilstein-archives.org Analogs could be synthesized by replacing the bromine with other halogens (Cl, F, I) or by moving the halogen to other positions (e.g., 4, 6, or 7) on the benzene (B151609) ring. Furthermore, introducing other small electron-withdrawing or electron-donating groups could probe their influence on target binding. nih.govnih.gov
Azepane Ring Modification: The seven-membered azepane ring offers considerable conformational flexibility, which is often crucial for bioactivity. lifechemicals.com Its structure can be systematically altered. This includes synthesizing analogs with different ring sizes (e.g., piperidine (B6355638) or pyrrolidine) to assess the impact of ring strain and conformation. Additionally, introducing substituents at various positions on the azepane ring could explore new binding interactions and optimize pharmacokinetic properties. nih.govnih.gov
Linker Modification: The length and rigidity of the methylene linker between the indole and azepane moieties can be varied. Synthesizing homologs with two or three carbon linkers, or incorporating elements of rigidity such as a double bond, would provide valuable insights into the optimal spatial arrangement required for biological activity.
The knowledge gained from these SAR studies would be instrumental in developing analogs with improved potency, selectivity, and drug-like properties. researchgate.netacs.org
Further In-depth Mechanistic Studies of Biological Activities at a Molecular Level
Given that the indole scaffold is present in a multitude of bioactive compounds, it is plausible that this compound may exhibit a range of biological effects. mdpi.comnih.gov Initial broad screening could be followed by in-depth studies to elucidate the specific molecular mechanisms of any observed activities. Based on the known activities of related indole derivatives, several key pathways warrant investigation.
Many indole derivatives are known to exert anticancer effects by targeting fundamental cellular processes. mdpi.com Therefore, mechanistic studies could investigate whether this compound:
Inhibits Protein Kinases: Indole derivatives have been successfully developed as inhibitors of protein kinases like EGFR and PI3Kα, which are crucial in cancer cell signaling. nih.govnih.gov
Interferes with Microtubule Dynamics: Some indoles act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis. mdpi.com
Interacts with DNA: The planar indole ring can intercalate with DNA, while side chains can bind in the DNA grooves, leading to cytotoxic effects. nih.gov
Beyond cancer, indole compounds are known to modulate other biological systems. For example, their structural similarity to neurotransmitters like serotonin (B10506) makes them candidates for interacting with receptors in the central nervous system. nih.gov Mechanistic studies should employ a range of cell-based assays, proteomics, and transcriptomics to identify the precise molecular targets and signaling pathways affected by the compound.
Development of the Compound as a Chemical Probe for Biological Pathways
A well-characterized bioactive molecule can be a powerful tool for studying biological systems. If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe to investigate its target pathway.
One promising approach involves radiohalogenation. The presence of a bromine atom provides a direct handle for introducing a radioactive isotope, such as ⁷⁶Br or ⁷⁷Br, for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, respectively. Radiohalogenated indole derivatives have been successfully developed as imaging probes to visualize targets like EGFR in vivo. acs.org Such a probe could be used for non-invasive imaging to study target distribution, expression levels in disease states, and engagement by unlabeled drugs.
Alternatively, the compound could be modified to incorporate a fluorescent tag. Indole derivatives themselves can possess intrinsic fluorescence, but this can be enhanced by conjugation to a known fluorophore. nih.gov A fluorescent probe version of the compound would enable its use in high-resolution microscopy techniques to visualize its subcellular localization and interaction with its target protein(s) in living cells. nih.gov
Investigation into the Compound's Role in Specific Target Modulation
Following the identification of a biological activity and its general mechanism, research must focus on validating specific molecular targets. The diverse activities of indole derivatives suggest a range of potential targets for this compound.
| Potential Target Class | Specific Examples | Rationale / Supporting Evidence |
| Protein Kinases | EGFR, PI3Kα, other Tyrosine Kinases | Many indole-2-carboxamides and 5-bromoindole derivatives are potent kinase inhibitors. mdpi.comnih.govnih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Binding Site) | Indole-acrylamide derivatives have been shown to bind tubulin and disrupt microtubule formation. mdpi.com |
| DNA/Topoisomerases | Calf Thymus DNA, Topoisomerase I | Indole derivatives with side chains can bind to DNA and inhibit enzymes involved in DNA replication. nih.gov |
| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors | The indole structure is the core of serotonin; many derivatives bind to various 5-HT receptor subtypes. nih.govmdpi.com |
| Viral Proteins | HIV-1 gp41 | Indole-based compounds have been designed as small-molecule inhibitors of HIV fusion. nih.gov |
Future investigations would involve expressing and purifying these potential target proteins and conducting in vitro binding and activity assays (e.g., enzyme kinetics, surface plasmon resonance) to confirm a direct interaction and measure the compound's modulatory effect (inhibition or activation).
Advanced Computational Studies for Rational Drug Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery and optimization process. nih.gov For this compound, advanced computational studies can be applied in several ways.
Molecular Docking: Once a specific biological target is identified (e.g., a protein kinase), molecular docking simulations can be used to predict the compound's binding mode within the active site. This can help rationalize its activity and provide a structural basis for its mechanism of action. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested (as per section 7.2), QSAR models can be developed. eurekaselect.com These models mathematically correlate the structural features of the analogs with their biological activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target. These simulations can assess the stability of the predicted binding pose over time and reveal key interactions that contribute to binding affinity. mdpi.com
These computational approaches, integrated with experimental work, create a feedback loop for rational drug design, minimizing trial-and-error synthesis and focusing resources on the most promising chemical modifications.
Broadening the Scope of Biological Screening for Undiscovered Activities
The full therapeutic potential of this compound is currently unknown. The vast chemical space occupied by indole derivatives has yielded compounds with an extensive range of pharmacological effects. mdpi.commdpi.comresearchgate.netacs.org Therefore, it is critical to perform broad, unbiased biological screening to uncover novel activities.
High-throughput screening (HTS) campaigns against large panels of diverse biological targets, including receptors, enzymes, and ion channels, should be undertaken. Phenotypic screening, which assesses the compound's effect on cell behavior (e.g., morphology, proliferation, migration) without a preconceived target, is also a valuable discovery tool. frontiersin.org
Screening libraries could include assays for:
Antiproliferative activity against a wide panel of cancer cell lines from different tissues. nih.govfrontiersin.org
Antimicrobial activity against a spectrum of pathogenic bacteria (Gram-positive and Gram-negative) and fungi. researchgate.net
Antiviral activity , particularly against viruses where indole derivatives have shown promise, such as HIV and coronaviruses. nih.govnih.gov
Anti-inflammatory effects , for example, by measuring the inhibition of inflammatory mediators like COX-2 or NF-κB. mdpi.com
Anti-tubercular activity , as the indole scaffold is a key component in agents targeting Mycobacterium tuberculosis. nih.gov
This broad screening approach maximizes the opportunity to identify novel and unexpected therapeutic applications for this compound and its future analogs, potentially leading to first-in-class drug candidates for a variety of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging protocols similar to those used for structurally related brominated indoles. Key steps include:
- Reagent Selection : Use 3-(2-azidoethyl)-5-bromo-1H-indole as a precursor, reacting with azepane-containing alkynes under CuI catalysis in PEG-400:DMF solvent systems .
- Optimization : Increase yields by adjusting catalyst loading (e.g., 1.3–2.0 equivalents of CuI), extending reaction times (12–24 hours), and using polar aprotic solvents to enhance solubility .
- Workup : Purify via flash column chromatography (70:30 EtOAc:hexanes) and remove residual solvents (e.g., DMF) under vacuum at 60–90°C .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity. Key signals include aromatic protons (δ 6.80–7.23 ppm), azepane methylene groups (δ 3.22–4.62 ppm), and bromine-induced deshielding effects .
- HRMS : Validate molecular weight (e.g., [M+H] peaks at 397.0653–427.0757) .
- Supplementary Methods : Use TLC (R values in EtOAc:hexanes) and elemental analysis to verify purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as brominated compounds may release toxic gases (e.g., HBr) during decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR : Employ COSY, HSQC, and HMBC to assign overlapping signals and verify regiochemistry .
- X-ray Crystallography : Resolve ambiguities in substituent positioning by obtaining single-crystal structures .
- Dynamic NMR : Investigate conformational flexibility of the azepane ring, which may cause signal splitting at low temperatures .
Q. What strategies improve the yield of azepane-containing indole derivatives under copper-catalyzed conditions?
- Methodological Answer :
- Ligand Optimization : Introduce stabilizing ligands (e.g., TBTA) to reduce Cu(I) oxidation and enhance catalytic efficiency .
- Solvent Systems : Replace DMF with ionic liquids or PEG-400 to reduce side reactions and improve reaction homogeneity .
- Microwave Assistance : Accelerate reaction kinetics (e.g., 30-minute cycles at 80°C) while maintaining regioselectivity .
Q. How do steric and electronic effects of the azepane moiety influence the pharmacological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Steric Effects : Compare azepane with smaller rings (e.g., piperidine) to assess bulk tolerance in enzyme binding pockets .
- Electronic Effects : Introduce electron-withdrawing/donating groups on the azepane to modulate indole ring electrophilicity and target interactions .
- Computational Modeling : Use DFT calculations to predict charge distribution and docking simulations to evaluate binding affinities .
Q. How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?
- Methodological Answer :
- Reactivity Prediction : Apply Fukui indices to identify electrophilic/nucleophilic sites on the indole core .
- Transition State Analysis : Simulate intermediates in bromine displacement reactions (e.g., Suzuki coupling) using Gaussian or ORCA software .
- Solvent Effects : Model solvation energies in DMF or THF to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
